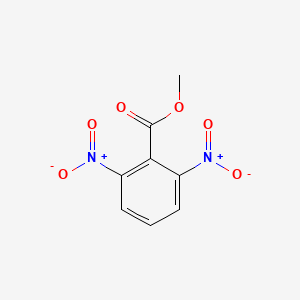Methyl 2,6-dinitrobenzoate
CAS No.: 42087-82-1
Cat. No.: VC3887810
Molecular Formula: C8H6N2O6
Molecular Weight: 226.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42087-82-1 |
|---|---|
| Molecular Formula | C8H6N2O6 |
| Molecular Weight | 226.14 g/mol |
| IUPAC Name | methyl 2,6-dinitrobenzoate |
| Standard InChI | InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3 |
| Standard InChI Key | YZRFTJSIVVNRMI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2,6-dinitrobenzoate is a yellow crystalline solid with a density of 1.52 g/cm³ and a melting point of 118–120°C . The compound’s structure features a benzoate backbone substituted with nitro groups at the ortho positions relative to the ester moiety. Computational studies using density functional theory (DFT) have revealed that the electron-withdrawing nitro groups significantly influence the compound’s reactivity, particularly in electrophilic substitution reactions . The planar aromatic system and steric hindrance from the nitro groups contribute to its stability under standard laboratory conditions .
Table 1: Physical and Chemical Properties of Methyl 2,6-Dinitrobenzoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 226.14 g/mol | |
| Melting Point | 118–120°C | |
| Density | 1.52 g/cm³ | |
| Solubility in Acetone | 25 g/100 mL (20°C) |
The synthesis of methyl 2,6-dinitrobenzoate is achieved through the nitration of methyl benzoate followed by esterification. A widely cited method involves reacting 2,6-dinitrobenzoic acid with dimethyl sulfate in acetone under basic conditions. Sodium hydrogen carbonate is employed to neutralize acidic byproducts, and the reaction proceeds at 60–70°C for 30 hours, yielding the product at 90% efficiency . Industrial-scale production optimizes this process by utilizing continuous-flow reactors to enhance heat dissipation and reduce reaction time .
Table 2: Comparison of Synthesis Methods
| Method | Yield | Conditions | Key Reagents |
|---|---|---|---|
| Nitration-Esterification | 90% | Acetone, 60–70°C, 30 h | Dimethyl sulfate, NaHCO₃ |
| Direct Nitration | 89% | HNO₃/H₂SO₄, 0–5°C, 4 h | Methyl 3-hydroxy-4-methoxybenzoate |
Reactivity and Mechanistic Insights
Methyl 2,6-dinitrobenzoate participates in nucleophilic substitution and reduction reactions. The nitro groups act as strong electron-withdrawing groups, activating the aromatic ring toward electrophilic attack at the para position. For instance, aminolysis studies of methyl benzoate derivatives reveal that ammonia catalyzes the cleavage of the ester bond via a stepwise mechanism involving tetrahedral intermediates . In the case of methyl 2,6-dinitrobenzoate, this reactivity is suppressed due to steric and electronic effects, necessitating harsher conditions for nucleophilic displacement .
Reduction of the nitro groups using hydrogen gas over a palladium catalyst yields methyl 2,6-diaminobenzoate, a precursor for polyamide polymers . Conversely, oxidation with potassium permanganate generates carboxylic acid derivatives, though this pathway is less explored due to competing decomposition reactions.
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing immunomodulatory agents. A patented process describes its use in producing lenalidomide, a thalidomide analog, via coupling with 3-aminopiperidine-2,6-dione hydrochloride in dimethyl sulfoxide (DMSO) . This reaction highlights the compound’s utility in constructing isoindolinone scaffolds, which are prevalent in anticancer and anti-inflammatory drugs .
Future Research Directions
Further studies are needed to elucidate the compound’s metabolic pathways and long-term stability in biological systems. Computational modeling could optimize its electronic properties for targeted drug delivery, while green chemistry approaches may improve synthetic efficiency. Additionally, exploring its role in materials science, such as polymer crosslinking agents, presents untapped opportunities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume